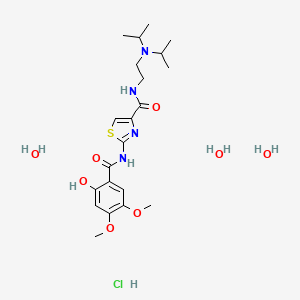

Acotiamide hydrochloride hydrate

Descripción general

Descripción

Acotiamide hydrochloride hydrate, also known as Acotiamide, is a medication used for the treatment of functional dyspepsia . It helps to relieve symptoms like bloating after a meal, pain/discomfort in the upper abdomen, and early satiety .

Synthesis Analysis

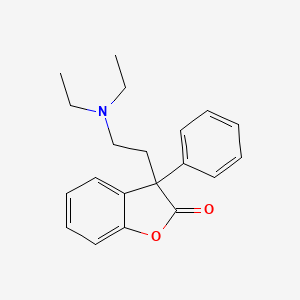

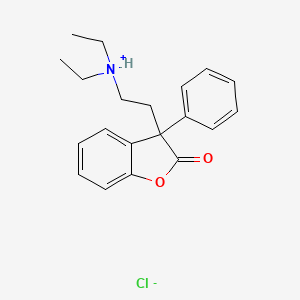

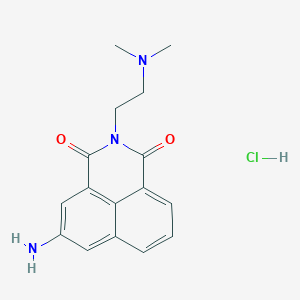

The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route includes protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with another compound. This process is repeated with different compounds until the final product, Acotiamide hydrochloride hydrate, is obtained .Molecular Structure Analysis

Eight crystal structures of Acotiamide hydrochloride were elucidated via single-crystal X-ray diffraction (SCXRD) with water, methanol, ethanol, and n-propanol . The formation of distinct hydrates and solvates was influenced by two factors: water content and solvent type .Chemical Reactions Analysis

Acotiamide hydrochloride hydrate is a novel selective acetylcholinesterase (AChE) inhibitor . It enhances acetylcholine, an important neurotransmitter that regulates gastrointestinal motility . By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying .Physical And Chemical Properties Analysis

Acotiamide hydrochloride hydrate has a molecular weight of 541.06 and a chemical formula of C21H30N4O5S•HCl•3H2O . Its melting point is 193-195°C .Aplicaciones Científicas De Investigación

1. Functional Dyspepsia (FD) Treatment

Scientific Field:

Gastroenterology and Pharmacology

Summary:

Acotiamide hydrochloride trihydrate (ACT) is a novel prokinetic agent approved in Japan for the treatment of functional dyspepsia (FD). FD is a common gastrointestinal disorder characterized by chronic upper abdominal pain or discomfort, bloating, and early satiety. ACT regulates upper gastrointestinal motility by facilitating the release of acetylcholine from enteric cholinergic nerve terminals while inhibiting peripheral acetylcholinesterase .

Methods of Application:

- Pharmacokinetic Studies : Researchers use LC–MS-MS techniques to quantify ACT in rat plasma after intravenous and oral administration .

Results:

6. Formulation Development

Scientific Field:

Pharmaceutical Sciences and Formulation Chemistry

Summary:

Scientists develop dosage forms (tablets, capsules) for ACT to optimize stability, bioavailability, and patient compliance.

Methods of Application:

Results:

Propiedades

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXIXCQCFGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acotiamide hydrochloride hydrate | |

CAS RN |

773092-05-0 | |

| Record name | Acotiamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

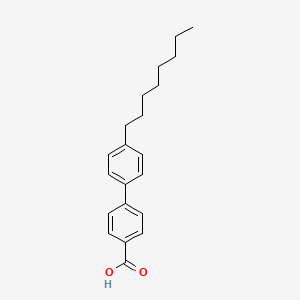

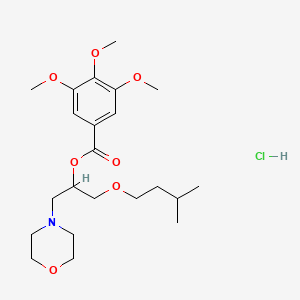

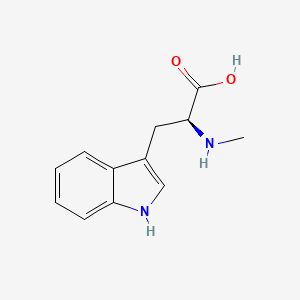

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)